molecular formula C11H7Br2NO B13655049 6,7-Dibromo-2-naphthamide

6,7-Dibromo-2-naphthamide

Katalognummer: B13655049
Molekulargewicht: 328.99 g/mol
InChI-Schlüssel: FXOPISZHGNMAGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dibromo-2-naphthamide is an organic compound belonging to the naphthamide family It is characterized by the presence of two bromine atoms attached to the naphthalene ring at positions 6 and 7, and an amide group at position 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthamide typically involves the bromination of 2-naphthamide. The process begins with the preparation of 2-naphthamide, which is then subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dibromo-2-naphthamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base.

Major Products: The major products formed from these reactions include various substituted naphthamide derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

6,7-Dibromo-2-naphthamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7-Dibromo-2-naphthamide involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters. This interaction is facilitated by the bromine atoms and the amide group, which enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6,7-Dibromo-2-naphthamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and properties.

Eigenschaften

Molekularformel

C11H7Br2NO

Molekulargewicht

328.99 g/mol

IUPAC-Name

6,7-dibromonaphthalene-2-carboxamide

InChI

InChI=1S/C11H7Br2NO/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H2,14,15)

InChI-Schlüssel

FXOPISZHGNMAGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.